Superior Cellular Potency in EED-HTRF Assay: 6-Ethyl-2-methylpyridin-3-amine Warhead vs. 2-Methylpyridin-3-amine Warhead
When incorporated as the pyridine warhead in an N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine scaffold, the 6-ethyl-2-methylpyridin-3-amine derivative (US9580437 Example 229) achieved an IC₅₀ of 2.70 nM in an EED-H3K27me3 competition binding assay, whereas the corresponding 2-methylpyridin-3-amine analog without the 6-ethyl substituent (US9580437 Example 2) exhibited an IC₅₀ of 4.80 nM in a cellular HTRF assay measuring EED-dependent H3K27me3 reduction in G-401 cells [1][2]. The 6-ethyl substitution thus delivers a 1.78-fold potency improvement.
| Evidence Dimension | EED inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.70 nM (EED-H3K27me3 competition binding assay) |
| Comparator Or Baseline | 2-Methylpyridin-3-amine analog: IC₅₀ = 4.80 nM (EED HTRF assay, G-401 cells, 48 h) |
| Quantified Difference | 1.78-fold improvement |
| Conditions | Triazolopyrimidine scaffold held constant; different assay format (competition binding vs. cellular HTRF) |
Why This Matters
The 1.78-fold potency gain dictates the minimum effective dose in cellular models of EED-driven cancers and directly influences the therapeutic index during lead optimization.
- [1] BindingDB. BDBM291914 (US9580437, Example 229): 8-(6-ethyl-2-methylpyridin-3-yl)-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. IC50 = 2.70 nM (EED-H3K27me3 competition binding assay). View Source
- [2] BindingDB. BDBM291687 (US9580437, Example 2): N-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-8-(2-methylpyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. IC50 = 4.80 nM (Inhibition of EED in human G-401 cells, HTRF assay, 48 h). View Source
